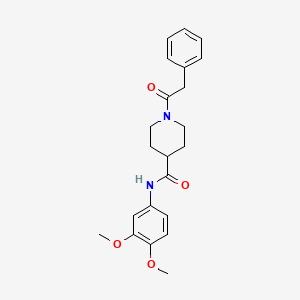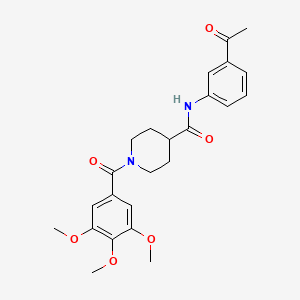
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide
説明
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide, also known as ATB-346, is a novel compound that has been developed as a potential anti-inflammatory drug. This compound has gained significant attention due to its potential to provide a safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs).
作用機序
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is a prodrug that is converted to its active form, H2S-N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide, in the presence of hydrogen sulfide (H2S). H2S-N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory prostaglandins. This selective inhibition of COX-2 is thought to be responsible for the anti-inflammatory effects of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and neuropathic pain. In addition, it has been shown to be effective in reducing gastric damage caused by traditional NSAIDs. N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has also been shown to have minimal effects on platelet aggregation, which is a common side effect of traditional NSAIDs.
実験室実験の利点と制限
One of the main advantages of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is its superior safety profile compared to traditional NSAIDs. This makes it an attractive candidate for further development as an anti-inflammatory drug. However, one limitation of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is its dependence on the presence of H2S for activation. This may limit its effectiveness in certain disease states where H2S levels are low.
将来の方向性
There are several future directions for the development of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide. One potential direction is the development of new prodrugs that do not rely on H2S for activation. Another direction is the investigation of the potential of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide as a treatment for other inflammatory diseases such as multiple sclerosis and Alzheimer's disease. Finally, the safety and efficacy of N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide in clinical trials need to be further investigated before it can be approved for use in humans.
Conclusion:
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is a novel compound that has shown promise as a safer alternative to traditional NSAIDs. Its selective inhibition of COX-2 and minimal effects on platelet aggregation make it an attractive candidate for further development as an anti-inflammatory drug. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of inflammatory diseases.
科学的研究の応用
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential as an anti-inflammatory drug. In preclinical studies, it has been shown to have a superior safety profile compared to traditional NSAIDs such as diclofenac and naproxen. N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has also been shown to be effective in reducing inflammation in animal models of arthritis, colitis, and neuropathic pain.
特性
IUPAC Name |
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-15(27)17-6-5-7-19(12-17)25-23(28)16-8-10-26(11-9-16)24(29)18-13-20(30-2)22(32-4)21(14-18)31-3/h5-7,12-14,16H,8-11H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZPMYYMGDAUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3444234.png)
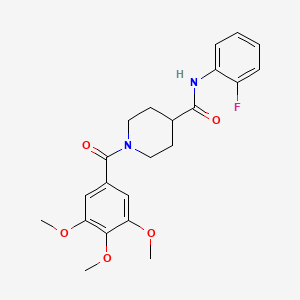

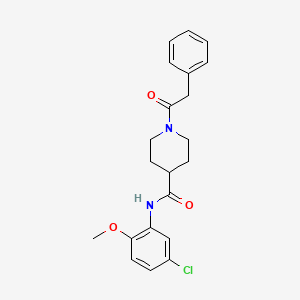

![N-(4-chlorobenzyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3444282.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3444290.png)
![ethyl 4-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3444293.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B3444297.png)

![N-(4-isopropylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3444322.png)
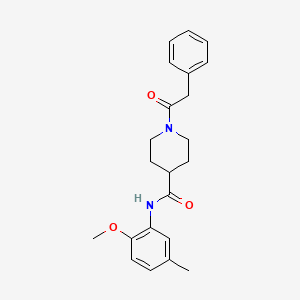
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3444330.png)
